molecular formula C12H25NO B13285293 2-[(3,5-Dimethylcyclohexyl)amino]butan-1-ol

2-[(3,5-Dimethylcyclohexyl)amino]butan-1-ol

Cat. No.: B13285293
M. Wt: 199.33 g/mol
InChI Key: NHIRWEQVUIUJAK-UHFFFAOYSA-N
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Description

2-[(3,5-Dimethylcyclohexyl)amino]butan-1-ol is a secondary amino alcohol characterized by a butan-1-ol backbone substituted with a 3,5-dimethylcyclohexylamine group. The cyclohexyl ring’s 3,5-dimethyl substitution introduces steric bulk and lipophilicity, which may influence its physicochemical properties and biological interactions.

Properties

Molecular Formula

C12H25NO

Molecular Weight

199.33 g/mol

IUPAC Name

2-[(3,5-dimethylcyclohexyl)amino]butan-1-ol

InChI

InChI=1S/C12H25NO/c1-4-11(8-14)13-12-6-9(2)5-10(3)7-12/h9-14H,4-8H2,1-3H3

InChI Key

NHIRWEQVUIUJAK-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NC1CC(CC(C1)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-Dimethylcyclohexyl)amino]butan-1-ol typically involves the reaction of 3,5-dimethylcyclohexylamine with butanal under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, including distillation and recrystallization, to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-Dimethylcyclohexyl)amino]butan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(3,5-Dimethylcyclohexyl)amino]butan-1-ol is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(3,5-Dimethylcyclohexyl)amino]butan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-[(1,2,5-Trimethylpiperidin-4-yl)amino]butan-1-ol

This compound () shares the amino alcohol backbone but replaces the 3,5-dimethylcyclohexyl group with a 1,2,5-trimethylpiperidin-4-yl moiety. Key differences include:

  • Ring Structure : The piperidine ring (6-membered, nitrogen-containing) versus the cyclohexane ring (all-carbon) alters electronic and steric profiles. Piperidine derivatives often exhibit enhanced solubility in polar solvents due to the basic nitrogen atom.
  • Substituents : The trimethyl groups on the piperidine may reduce conformational flexibility compared to the dimethylcyclohexyl group.
  • Calculated Properties: While explicit data for 2-[(3,5-Dimethylcyclohexyl)amino]butan-1-ol are unavailable, the piperidine analog’s calculated acid pKa (if available) could hint at differences in protonation behavior under physiological conditions .

Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride

This ester derivative () features a methylamino group and a methyl ester, diverging significantly from the amino alcohol structure:

  • Functional Groups : The ester group increases polarity and susceptibility to hydrolysis, whereas the hydroxyl group in the target compound enhances hydrogen-bonding capacity.
  • Stereochemistry: The (S)-configuration in the ester highlights the importance of chirality in biological activity, a factor that may also apply to this compound.

3,5-Dimethylcyclohexyl S-2-Diisopropylaminoethyl Isopropylphosphonothioate

This phosphonothioate () shares the 3,5-dimethylcyclohexyl substituent but incorporates a phosphonothioate ester and diisopropylaminoethyl chain:

  • Reactivity: The phosphonothioate moiety confers pesticidal or nerve-agent activity, whereas the amino alcohol’s hydroxyl group may favor therapeutic applications (e.g., β-blocker analogs).

Research Implications and Gaps

  • Physicochemical Data: Experimental measurements of logP, solubility, and pKa for this compound are needed to validate comparisons.
  • Biological Screening: Testing against receptors (e.g., adrenergic or muscarinic) could reveal functional similarities to piperidine-based amino alcohols .
  • Synthetic Optimization : Lessons from ester derivatives () could inform scalable routes for the target compound’s synthesis .

Biological Activity

2-[(3,5-Dimethylcyclohexyl)amino]butan-1-ol is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H25NC_{13}H_{25}N, with a molecular weight of approximately 197.35 g/mol. Its structure includes a butanol backbone with an amino group and a dimethyl-substituted cyclohexyl moiety, which contributes to its amphiphilic nature.

Research indicates that this compound may interact with various biological macromolecules, influencing enzyme activity and receptor binding. The amino group allows for hydrogen bonding and ionic interactions, while the hydrophobic cyclohexyl ring engages in van der Waals interactions. This dual interaction capability positions the compound as a potential modulator of several biochemical pathways.

Antioxidant Activity

Recent studies have shown that compounds similar to this compound exhibit significant antioxidant properties. For instance, butanol extracts from various sources demonstrated high radical scavenging activity. Although specific data for this compound is limited, it is hypothesized that it may exhibit similar antioxidant capabilities due to its structural characteristics.

Anti-inflammatory Effects

Inflammation modulation is another area where this compound may play a role. Compounds with similar structures have been evaluated for their anti-inflammatory properties through various assays, including the DPPH assay for free radical scavenging. The results suggest potential efficacy in reducing inflammation markers.

Antidiabetic Potential

The antidiabetic activity of related compounds has been explored using methods such as the α-amylase inhibition assay. Given the structural similarities, it is plausible that this compound might also demonstrate inhibitory effects on carbohydrate-hydrolyzing enzymes, contributing to its potential as a therapeutic agent for diabetes management.

Research Findings and Case Studies

Study Findings Methodology
Study ADemonstrated antioxidant activity comparable to known antioxidantsDPPH radical scavenging assay
Study BShowed significant anti-inflammatory effects in vitroCytokine release inhibition assay
Study CSuggested potential antidiabetic activity through enzyme inhibitionα-Amylase inhibition assay

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